(4-Propargylaminophenyl)acetic acid
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Overview
Description
(4-Propargylaminophenyl)acetic acid is an organic compound that features a phenyl ring substituted with a propargylamine group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propargylaminophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-nitrophenylacetic acid.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Propargylation: The amine group is then reacted with propargyl bromide in the presence of a base like potassium carbonate to introduce the propargyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Propargylaminophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The phenyl ring can be hydrogenated to form a cyclohexyl derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for hydrogenation.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-(propargylamino)benzaldehyde or 4-(propargylamino)benzoic acid.
Reduction: Formation of 4-(propargylamino)cyclohexylacetic acid.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
(4-Propargylaminophenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (4-Propargylaminophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propargyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The phenyl ring and acetic acid moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Lacks the propargylamine group, making it less versatile in synthetic applications.
4-Aminophenylacetic acid: Lacks the propargyl group, resulting in different reactivity and applications.
Propargylamine: Lacks the phenylacetic acid moiety, limiting its use in complex molecule synthesis.
Uniqueness
(4-Propargylaminophenyl)acetic acid is unique due to the presence of both the propargylamine and phenylacetic acid functionalities. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
39718-83-7 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-[4-(prop-2-ynylamino)phenyl]acetic acid |
InChI |
InChI=1S/C11H11NO2/c1-2-7-12-10-5-3-9(4-6-10)8-11(13)14/h1,3-6,12H,7-8H2,(H,13,14) |
InChI Key |
UNQMRPKYKPITJO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=CC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
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